molecular formula C9H8O3S B2519352 [4-(Methylthio)phenyl]glyoxylic acid CAS No. 53066-99-2

[4-(Methylthio)phenyl]glyoxylic acid

Cat. No.: B2519352
CAS No.: 53066-99-2
M. Wt: 196.22
InChI Key: TWJZSWKKOVZTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Methylthio)phenyl]glyoxylic acid is an organic compound with the molecular formula C9H8O3S It is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a glyoxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(methylthio)benzaldehyde with an appropriate oxidizing agent to form the corresponding glyoxylic acid derivative .

Industrial Production Methods

Industrial production methods for [4-(Methylthio)phenyl]glyoxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[4-(Methylthio)phenyl]glyoxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The glyoxylic acid moiety can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

[4-(Methylthio)phenyl]glyoxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Methylthio)phenyl]glyoxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The glyoxylic acid moiety can act as a reactive site for further chemical modifications, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    [4-(Methylthio)benzaldehyde]: Shares the methylthio group but lacks the glyoxylic acid moiety.

    [4-(Methylthio)phenylacetic acid]: Similar structure but with an acetic acid moiety instead of glyoxylic acid.

    [4-(Methylthio)phenyl]acetic acid: Another related compound with a different acid group.

Uniqueness

[4-(Methylthio)phenyl]glyoxylic acid is unique due to the combination of the methylthio group and the glyoxylic acid moiety, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZSWKKOVZTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.